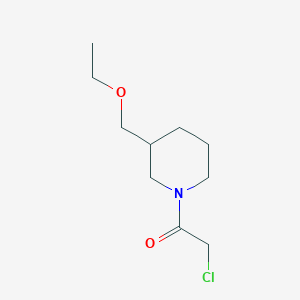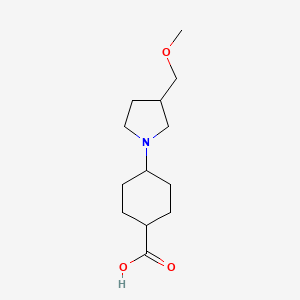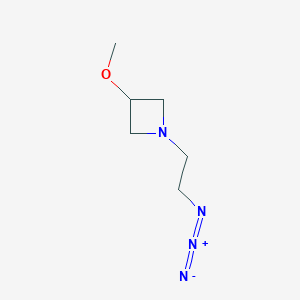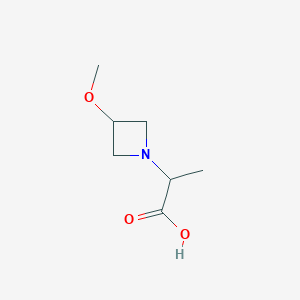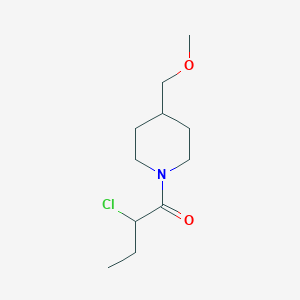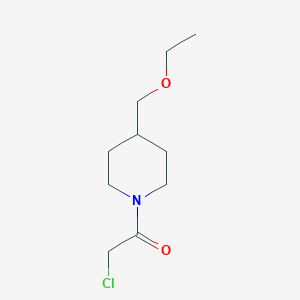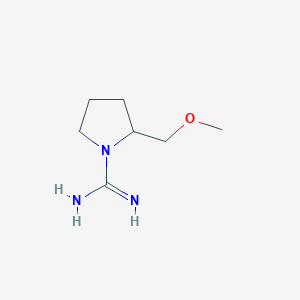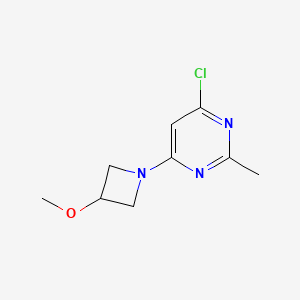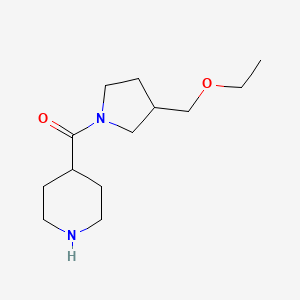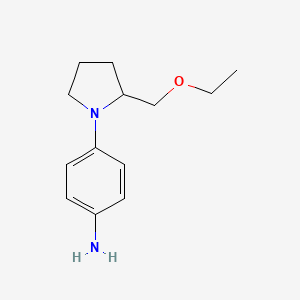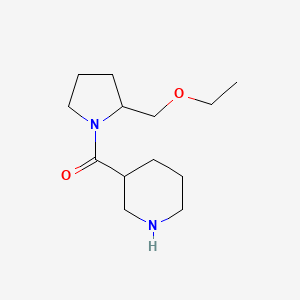
(2-(Etoximetil)pirrolidin-1-il)(piperidin-3-il)metanona
Descripción general
Descripción
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de medicamentos
Las características estructurales de este compuesto, como los anillos de piperidina y pirrolidina, se encuentran comúnmente en moléculas farmacológicamente activas . Estos anillos contribuyen a la estereoquímica y la forma tridimensional de las moléculas de fármacos, lo cual es crucial para su interacción con los objetivos biológicos. El compuesto podría ser un precursor en la síntesis de moduladores selectivos del receptor de andrógenos (SARMs), que se utilizan en el tratamiento de afecciones como la pérdida muscular y la osteoporosis .
Bioquímica: Inhibición enzimática
En bioquímica, los inhibidores enzimáticos juegan un papel importante en la comprensión de las vías metabólicas y el desarrollo de agentes terapéuticos. Los grupos etoximetil y piperidin-3-il podrían interactuar con los sitios activos de las enzimas, lo que podría conducir al desarrollo de nuevos inhibidores que se pueden usar para estudiar o tratar trastornos metabólicos .
Agricultura: Agentes de control de plagas
Los compuestos con motivos de piperidina y pirrolidina se han explorado por su posible uso en la agricultura como agentes de control de plagas. Su complejidad estructural permite una variedad de interacciones con los sistemas biológicos, que podrían aprovecharse para desarrollar nuevos pesticidas o herbicidas .
Ciencias ambientales: Degradación de contaminantes
El potencial del compuesto para actuar como catalizador en reacciones químicas podría aplicarse en las ciencias ambientales para la degradación de contaminantes. Su capacidad para participar en reacciones multicomponente podría utilizarse en procesos diseñados para descomponer contaminantes ambientales nocivos .
Química industrial: Síntesis de polímeros
En la química industrial, el compuesto podría utilizarse como bloque de construcción para la síntesis de polímeros. El grupo metanona reactivo junto con los anillos heterocíclicos podrían conducir a polímeros con propiedades únicas, útiles en diversas aplicaciones como la ciencia de los materiales .
Medicina: Agentes terapéuticos
La similitud estructural del compuesto con los farmacóforos conocidos sugiere que podría modificarse para crear agentes terapéuticos. Por ejemplo, sus derivados podrían diseñarse para modular receptores o canales iónicos, lo que lleva a posibles aplicaciones en el tratamiento de trastornos neurológicos .
Análisis Bioquímico
Biochemical Properties
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone within the cell can determine its specific biochemical and cellular effects .
Propiedades
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


